![molecular formula C21H24Cl2N2O4S B4756002 N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4756002.png)
N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
Overview
Description
N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CB-1 antagonist due to its ability to block the action of the CB-1 receptor in the brain.
Mechanism of Action
CB-1 antagonist works by blocking the action of the CB-1 receptor in the brain. The CB-1 receptor is responsible for the psychoactive effects of THC, the main psychoactive compound in cannabis. By blocking the CB-1 receptor, CB-1 antagonist reduces the psychoactive effects of THC and has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CB-1 antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake, body weight, and adiposity in animal models of obesity. CB-1 antagonist has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, CB-1 antagonist has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
CB-1 antagonist has a number of advantages for lab experiments. It is a selective CB-1 antagonist, meaning that it only blocks the CB-1 receptor and does not affect other receptors in the brain. CB-1 antagonist is also relatively easy to synthesize and has been extensively studied in animal models. However, CB-1 antagonist has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, CB-1 antagonist has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for the study of CB-1 antagonist. One potential direction is the development of more potent and selective CB-1 antagonists. Another potential direction is the study of the long-term effects of CB-1 antagonist on metabolism and behavior. Finally, CB-1 antagonist may have potential therapeutic applications in the treatment of obesity, diabetes, and addiction, and further research is needed to explore these potential applications.
Conclusion
CB-1 antagonist is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications in the treatment of obesity, diabetes, and addiction, and has been shown to have anxiolytic, antidepressant, and anti-addictive effects. CB-1 antagonist works by blocking the action of the CB-1 receptor in the brain, and has a number of biochemical and physiological effects. While CB-1 antagonist has some limitations for lab experiments, there are a number of future directions for its study, including the development of more potent and selective CB-1 antagonists and the exploration of its potential therapeutic applications.
Scientific Research Applications
CB-1 antagonist has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects. CB-1 antagonist has also been studied for its potential use in the treatment of obesity, diabetes, and metabolic disorders.
properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c22-16-8-6-15(7-9-16)13-24-21(26)14-29-20-11-10-18(12-19(20)23)30(27,28)25-17-4-2-1-3-5-17/h6-12,17,25H,1-5,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIRTEKTOIGIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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